molecular formula C7H10O B13002683 Bicyclo[2.2.1]hept-2-en-7-ol CAS No. 13118-70-2

Bicyclo[2.2.1]hept-2-en-7-ol

Cat. No.: B13002683
CAS No.: 13118-70-2
M. Wt: 110.15 g/mol
InChI Key: PSKWDFVNXXATCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]hept-2-en-7-ol is an organic compound with the molecular formula C₇H₁₀O. It is a bicyclic alcohol, specifically a derivative of norbornene, and is known for its unique structure and reactivity. The compound is also referred to as norbornene-7-ol and is characterized by its rigid bicyclic framework, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-en-7-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of norbornene. In this method, norbornene is first treated with borane (BH₃) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-en-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.1]hept-2-en-7-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-en-7-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The rigid bicyclic structure also affects the compound’s conformational dynamics, impacting its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Norbornene: A related compound with a similar bicyclic structure but lacking the hydroxyl group.

    Norbornanone: An oxidized derivative of norbornene with a ketone functional group.

    Norbornane: A fully saturated derivative of norbornene.

Uniqueness

Bicyclo[2.2.1]hept-2-en-7-ol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential for hydrogen bonding. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

bicyclo[2.2.1]hept-2-en-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKWDFVNXXATCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927112
Record name Bicyclo[2.2.1]hept-2-en-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-70-2, 13118-70-2, 53783-87-2
Record name Bicyclo(2.2.1)hept-2-en-7-ol, anti-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)hept-2-en-7-ol, syn-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)hept-2-en-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-en-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.